![molecular formula C11H12BrN3O B1517467 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1152967-07-1](/img/structure/B1517467.png)

2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol

Übersicht

Beschreibung

The compound “2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Schiff Bases and Their Antimicrobial Activity

Researchers synthesized novel Schiff bases using derivatives of pyrazole and evaluated their antimicrobial activity. These bases showed significant potential against various microbial strains, highlighting the chemical's role in developing new antimicrobial agents. The study provided a basis for further investigation into the structural modification of pyrazole derivatives for enhanced biological activities (Divyaraj Puthran et al., 2019).

Modification of Polymeric Materials

Another application involves the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including derivatives of pyrazole. This modification improved the hydrogels' swelling properties and thermal stability, indicating the chemical's utility in enhancing material properties for potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Antioxidant Agent Synthesis

The catalytic synthesis of novel chalcone derivatives, including pyrazole derivatives, demonstrated potent antioxidant activities. This study not only provided insights into the antioxidant potential of these compounds but also highlighted the importance of structural analysis and synthesis methodologies in developing effective antioxidant agents (G. Prabakaran et al., 2021).

Catalysis and Heterogeneous Reactions

The compound has been used in heterogeneous catalysis, exemplified by the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This demonstrates the compound's versatility in facilitating environmentally benign reactions with good yields, offering a sustainable approach to chemical synthesis (B. Maleki & S. S. Ashrafi, 2014).

Molecular Structure and Docking Studies

Studies on the molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking of related pyrazole derivatives have provided deep insights into their potential as anti-neoplastic agents. These investigations are crucial for understanding the interaction between such compounds and biological targets, paving the way for the development of novel therapeutic agents (Y. Mary et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that similar compounds have shown to affect the activity of ache . Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Compounds with similar structures have been reported to influence pathways related to oxidative stress . These compounds can increase the production of reactive oxygen species (ROS), which can lead to cellular damage .

Result of Action

Similar compounds have shown to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their interaction with ache .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[5-amino-3-(4-bromophenyl)pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSAXBMAGDRDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

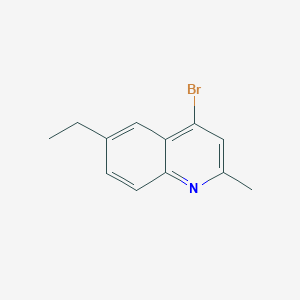

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)

![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)